molecular formula C12H17N3O2S2 B2435318 N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)methanesulfonamide CAS No. 2034598-87-1

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)methanesulfonamide

Cat. No.: B2435318
CAS No.: 2034598-87-1
M. Wt: 299.41
InChI Key: RJORMMBVXNESAR-UHFFFAOYSA-N
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Description

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)methanesulfonamide is a useful research compound. Its molecular formula is C12H17N3O2S2 and its molecular weight is 299.41. The purity is usually 95%.
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Scientific Research Applications

Coordination Chemistry and Ligand Design

Research on compounds structurally related to "N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)methanesulfonamide" has shown that these molecules can serve as prospective ligands for metal coordination. Studies have reported the molecular and supramolecular structures of related sulfonamide derivatives, highlighting their potential in forming hydrogen-bonded structures and their applications in designing new coordination compounds. Such ligands have been investigated for their ability to coordinate with metals, demonstrating the versatility of sulfonamide and pyrazolyl derivatives in the field of coordination chemistry (Jacobs, Chan, & O'Connor, 2013).

Organometallic Chemistry

In organometallic chemistry, derivatives of bis(pyrazol-1-yl)methanes, which share a similar core structure with the compound , have been synthesized and their reactivity with metal complexes studied. These compounds have been used to obtain new complexes with transition metals, demonstrating their utility in the synthesis of organometallic compounds with potential applications in catalysis and material science. The study of these complexes has provided insights into the structural aspects of metal-ligand coordination and has opened up new avenues for the development of catalysts (Li, Song, Dai, & Tang, 2010).

Properties

IUPAC Name

N-[2-(3,5-dimethylpyrazol-1-yl)-2-thiophen-2-ylethyl]methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O2S2/c1-9-7-10(2)15(14-9)11(8-13-19(3,16)17)12-5-4-6-18-12/h4-7,11,13H,8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJORMMBVXNESAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C(CNS(=O)(=O)C)C2=CC=CS2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

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